molecular formula C36H24N6O4 B11540211 4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole

4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole

Cat. No.: B11540211
M. Wt: 604.6 g/mol
InChI Key: IHZAULOMKSKXSA-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole is a complex organic compound characterized by its multiple aromatic rings and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole typically involves multi-step organic reactions

    Formation of the Imidazole Core: This step often involves the condensation of benzil with ammonium acetate in the presence of acetic acid, forming the imidazole ring.

    Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation, using phenyl chloride and a Lewis acid catalyst like aluminum chloride.

    Nitration: The final step involves nitration of the phenyl rings using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 4-(4-aminophenyl)-2-{4-[4-(4-aminophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole.

    Substitution: Halogenated derivatives like 4-(4-chlorophenyl)-2-{4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl groups can interact with biological targets, influencing various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl groups can form hydrogen bonds or π-π interactions with proteins or nucleic acids, modulating their function. The imidazole rings can coordinate with metal ions, influencing enzymatic activities or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitrophenyl)-2-phenyl-1H-imidazole: A simpler analog with fewer aromatic rings.

    4-(4-aminophenyl)-2-{4-[4-(4-aminophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole: A reduced form with amino groups instead of nitro groups.

    2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the nitrophenyl groups, offering different reactivity and applications.

Uniqueness

4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole is unique due to its combination of multiple nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various scientific and industrial applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C36H24N6O4

Molecular Weight

604.6 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-[4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C36H24N6O4/c43-41(44)29-19-15-25(16-20-29)33-31(23-7-3-1-4-8-23)37-35(39-33)27-11-13-28(14-12-27)36-38-32(24-9-5-2-6-10-24)34(40-36)26-17-21-30(22-18-26)42(45)46/h1-22H,(H,37,39)(H,38,40)

InChI Key

IHZAULOMKSKXSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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